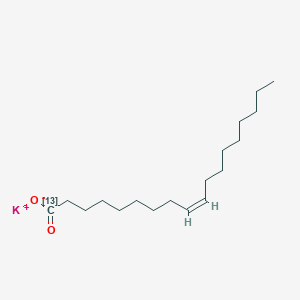

Oleic acid-13C potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H33KO2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

potassium;(Z)-(113C)octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;/i18+1; |

InChI Key |

MLICVSDCCDDWMD-LKIACIPBSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Oleic acid-13C potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Oleic acid-13C potassium salt, a stable isotope-labeled compound crucial for metabolic research. This document details its properties, provides experimental protocols for its use, and visualizes its role in key biological signaling pathways.

Core Physical and Chemical Properties

This compound is an isotopically labeled form of potassium oleate (B1233923), where one or more carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tracer for in vitro and in vivo metabolic studies, allowing researchers to follow the fate of oleic acid in various biological processes using techniques like mass spectrometry and NMR.[1] Two common forms are commercially available: one with a single ¹³C label at the carboxyl carbon (Oleic acid-1-¹³C potassium salt) and another that is uniformly labeled with ¹³C at all 18 carbon positions (Oleic acid-U-¹³C₁₈ potassium salt).

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for both the labeled and unlabeled forms of potassium oleate. Properties such as melting and boiling points for the ¹³C-labeled compound are expected to be very similar to the unlabeled form and are provided as a reference.

| Property | Oleic acid-1-¹³C potassium salt | Oleic acid-U-¹³C₁₈ potassium salt | Potassium Oleate (Unlabeled) |

| Molecular Formula | C₁₇¹³CH₃₃KO₂[1] | ¹³C₁₈H₃₃KO₂[2][3] | C₁₈H₃₃KO₂[4] |

| Molecular Weight | 321.54 g/mol [1][5] | 338.42 g/mol [2] | 320.55 g/mol [4] |

| CAS Number | 360769-20-6[1][4] | Not specified | 143-18-0[4] |

| Appearance | Solid[5] | Solid[2] | Brown solid or clear to amber liquid[2][4] |

| Melting Point | ~235 - 240 °C (expected to be similar to unlabeled) | ~235 - 240 °C (expected to be similar to unlabeled) | 235 - 240 °C[3][4][6] |

| Boiling Point | Decomposes | Decomposes | Decomposes at approximately 220 °C (428 °F)[2][5] |

| Solubility | Soluble in water and alcohol[7] | Soluble in water and alcohol[7] | Soluble in water (>100 mg/mL at 21°C) and alcohol; sparingly soluble in non-polar organic solvents.[2][5][8] |

| Storage Temperature | -80°C[4] or 2-8°C[2][5] | 2-8°C[2] | Room temperature |

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis (MFA) and lipidomics to quantify the contribution of oleic acid to various metabolic pathways and lipid species. Below are detailed methodologies for its application.

General Workflow for a ¹³C-Metabolic Flux Analysis (MFA) Experiment

Metabolic flux analysis with ¹³C-labeled substrates is a powerful technique to quantify the rates of intracellular metabolic reactions.

Methodology:

-

Experimental Design: Design the labeling experiment by choosing the appropriate ¹³C-labeled oleic acid tracer. For instance, [1-¹³C]oleic acid can be used to trace the entry of the carboxyl carbon into pathways like fatty acid oxidation, while [U-¹³C₁₈]oleic acid provides information on the incorporation of the entire fatty acid backbone into complex lipids.[9][10]

-

Cell Culture and Labeling: Culture cells in a defined medium and supplement with the ¹³C-labeled oleic acid potassium salt. It is crucial to allow the cells to reach a metabolic and isotopic steady state, which means the concentrations of intracellular metabolites and their isotopic labeling patterns are constant.[11]

-

Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites. A common method involves quenching with cold methanol (B129727) and extracting lipids using a modified Bligh and Dyer method.[12]

-

Sample Preparation and Analysis: The extracted lipids are then prepared for mass spectrometry analysis. This typically involves saponification to release the fatty acids, followed by derivatization to improve their volatility and ionization efficiency for GC-MS or LC-MS analysis.[12][13]

-

Data Analysis and Flux Calculation: The mass isotopomer distributions of the fatty acids and other metabolites are determined from the mass spectrometry data. This information, along with a stoichiometric model of the metabolic network, is used in specialized software to calculate the intracellular metabolic fluxes.[9][14]

Detailed Protocol for GC-MS Analysis of ¹³C-Oleic Acid

Gas chromatography-mass spectrometry is a widely used technique for the analysis of fatty acids due to its high resolution and sensitivity.

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Saponification: Release the oleic acid from complex lipids by saponification. This is achieved by heating the lipid extract with a strong base, such as 1N KOH in methanol.[15]

-

Acidification and Extraction: Acidify the sample to protonate the fatty acids and then extract them into an organic solvent like iso-octane.[15]

-

Derivatization: Convert the fatty acids into their volatile esters. Common derivatization agents include:

-

GC-MS Analysis:

-

Gas Chromatography: Separate the fatty acid esters on a suitable capillary column (e.g., a long column for resolving isomers).[13] A temperature gradient is used to elute the fatty acids based on their boiling points.[13]

-

Mass Spectrometry: Operate the mass spectrometer in single-ion monitoring (SIM) mode to selectively detect the molecular ions of the unlabeled and ¹³C-labeled oleic acid esters.[17] This allows for accurate quantification of the isotopic enrichment.

-

-

Data Analysis: Construct calibration curves using standards of known isotopic enrichment to accurately determine the molar percent excess of ¹³C-oleic acid in the samples.[17]

Detailed Protocol for LC-MS Analysis of ¹³C-Oleic Acid

Liquid chromatography-mass spectrometry is another powerful technique for lipid analysis, particularly for complex lipid mixtures and very-long-chain fatty acids.

References

- 1. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. Potassium Oleate | C18H33KO2 | CID 23665571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium oleate(143-18-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]

- 5. POTASSIUM OLEATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. Cas 143-18-0,Potassium oleate | lookchem [lookchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Oleic Acid-¹³C Potassium Salt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Oleic acid-¹³C potassium salt, a critical tool for researchers in metabolic studies, drug development, and cellular signaling. This document outlines the specifications from commercial suppliers, detailed experimental protocols for its use in metabolic flux analysis, and a visualization of its role in cellular signaling pathways.

Commercial Suppliers and Product Specifications

High-purity Oleic acid-¹³C potassium salt is available from several reputable commercial suppliers. The choice of supplier may depend on the specific isotopic labeling pattern, purity requirements, and desired quantity. Below is a summary of offerings from key vendors.

| Supplier | Product Name | Isotopic Labeling | Isotopic Purity | Chemical Purity | Catalog Number (Example) |

| Sigma-Aldrich | Potassium oleate-1-¹³C | Carbon-13 at the C1 position | 99 atom % ¹³C | 99% (CP) | 605778[1][2] |

| Potassium oleate-¹³C₁₈ | Uniformly labeled with Carbon-13 | 99 atom % ¹³C | 98% (CP) | 714348[1][3] | |

| Cambridge Isotope Laboratories, Inc. | Oleic acid, potassium salt (1-¹³C, 99%) | Carbon-13 at the C1 position | 99% | 98% | CLM-4477-PK[4] |

| Oleic acid, potassium salt (U-¹³C₁₈, 98%) | Uniformly labeled with Carbon-13 | 98% | 95% | CLM-8856 | |

| MedChemExpress | Oleic acid-¹³C potassium | Not specified | Not specified | Not specified | HY-113513S |

Note: "CP" denotes chemically pure. Purity levels and specifications are subject to change and should be confirmed with the supplier at the time of purchase.

Experimental Protocols: ¹³C Metabolic Flux Analysis (¹³C-MFA)

Oleic acid-¹³C potassium salt is a powerful tracer for studying fatty acid metabolism and its contribution to various cellular processes through ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative analysis of intracellular metabolic fluxes.

I. In Vitro ¹³C-Oleic Acid Labeling of Cultured Cancer Cells

This protocol outlines the steps for tracing the uptake and metabolism of ¹³C-oleic acid in a cancer cell line.

Materials:

-

High-purity Oleic acid-¹³C potassium salt

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM) and supplements

-

Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

-

Phosphate Buffered Saline (PBS)

-

Chloroform, Methanol (B129727), Toluene

-

1% Sulfuric acid in methanol

-

Saturated NaCl solution

Procedure:

-

Preparation of ¹³C-Oleic Acid:BSA Complex:

-

Prepare a stock solution of Oleic acid-¹³C potassium salt in ethanol.

-

In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the ¹³C-oleic acid stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

-

Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

-

Cell Culture and Labeling:

-

Culture the cancer cells to the desired confluency (typically 70-80%).

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add the serum-free medium containing the ¹³C-Oleic Acid:BSA complex to the cells. The final concentration of ¹³C-oleic acid can range from 10 µM to 100 µM, depending on the experimental goals.

-

Incubate the cells at 37°C for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of uptake and metabolism.

-

-

Metabolite Extraction (Total Lipids):

-

To terminate the labeling, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS.

-

Lyse the cells and solubilize lipids by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture dish.

-

Scrape the cells and transfer the lysate to a glass tube.

-

Induce phase separation by adding 0.25 volumes of 0.9% NaCl solution. Vortex and centrifuge.

-

Carefully collect the lower organic phase (containing lipids) and transfer to a new glass tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:

-

Re-dissolve the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Cap the tubes tightly and incubate at 50°C for at least 2 hours.

-

After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

II. In Vivo Tracing of Lipid Deposition in a Mouse Model

This protocol describes an in vivo experiment to trace the deposition of ¹³C-oleic acid into various lipid pools.

Materials:

-

Oleic acid-¹³C₁₈ potassium salt

-

Corn oil or other suitable vehicle

-

C57BL/6 mice

-

Blood collection supplies

-

Methanol, Pentanol

-

Internal standards (heavy-labeled lipids)

Procedure:

-

Animal Handling and Tracer Administration:

-

Acclimate C57BL/6 mice to the experimental conditions.

-

Administer a single oral gavage of 150 mg/kg of Oleic acid-¹³C₁₈ potassium salt mixed with corn oil.[5]

-

-

Sample Collection:

-

Collect blood samples at serial time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration.

-

Process the blood to obtain plasma.

-

-

Sample Preparation for LC-MS Analysis:

-

Mix 10 µL of plasma with 90 µL of methanol containing appropriate heavy-labeled internal standards.

-

Further dilute with 300 µL of pentanol.

-

Centrifuge to pellet any insoluble material.

-

-

LC-MS Analysis:

-

Analyze the supernatant by Ultra-Performance Liquid Chromatography interfaced with a triple quadrupole or quadrupole time-of-flight mass spectrometer.

-

Use multiple-reaction monitoring (MRM) to trace the appearance of the ¹³C₁₈-oleate label in specific triglyceride and cholesteryl ester species.

-

Quantify the concentration of labeled lipids based on the peak area ratio to the internal standards.

-

Signaling Pathway and Experimental Workflow Visualization

Oleic Acid-Induced TGFβ-Smad3 Signaling Pathway

Recent research has implicated oleic acid in the activation of the Transforming Growth Factor-beta (TGFβ) signaling pathway, which plays a crucial role in cancer progression. The following diagram illustrates the key steps in this pathway initiated by oleic acid.

Caption: Oleic acid activates the TGFβ receptor, leading to Smad3 phosphorylation and nuclear translocation, which in turn regulates genes involved in cancer progression.

Experimental Workflow for ¹³C-Oleic Acid Tracing

The following diagram outlines the general workflow for a stable isotope tracing experiment using ¹³C-labeled oleic acid.

Caption: A generalized workflow for in vitro stable isotope tracing experiments using ¹³C-labeled oleic acid, from tracer preparation to metabolic flux analysis.

References

- 1. Roles of Smad3 in TGF-β Signaling During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

A Technical Guide to Isotopic Enrichment of Oleic Acid-13C Potassium for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of Oleic acid-13C potassium, a critical tool in metabolic research and drug development. This document details the specifications of commercially available labeled oleic acid, outlines key experimental protocols for its use and analysis, and visualizes its metabolic fate and experimental workflows.

Isotopic and Chemical Purity of this compound

The utility of this compound as a tracer in metabolic studies is fundamentally dependent on its isotopic enrichment and chemical purity. Commercially available standards are offered with varying degrees of 13C incorporation, allowing researchers to select the appropriate grade for their experimental needs. The following table summarizes the typical isotopic and chemical purity levels of this compound and related compounds from various suppliers.

| Compound Name | Labeling | Isotopic Purity (atom % 13C) | Chemical Purity | Supplier |

| Oleic acid, potassium salt | 1-¹³C | 99% | ≥98% | Cambridge Isotope Laboratories, Inc. |

| Oleic acid, potassium salt | U-¹³C₁₈ | 98% | ≥95% | Cambridge Isotope Laboratories, Inc. |

| Potassium oleate-¹³C₁₈ | ¹³C₁₈ | 99 atom % ¹³C | 98% (CP) | Sigma-Aldrich |

| Oleic acid-¹³C | ¹³C | Not specified | Not specified | MedChemExpress |

| Oleic acid | 1-¹³C | 99% | ≥98% | Cambridge Isotope Laboratories, Inc. |

| Oleic acid | U-¹³C₁₈ | 98% | Not specified | Cambridge Isotope Laboratories, Inc. |

Note: "U" denotes uniform labeling, where all carbon atoms in the molecule are ¹³C. "1-¹³C" indicates that only the first carbon (of the carboxylic acid group) is labeled. CP denotes Chemical Purity.

Experimental Protocols

The successful application of this compound in research necessitates rigorous experimental protocols for its preparation, administration, and subsequent analysis.

Synthesis and Purification of ¹³C-Labeled Fatty Acids

While detailed proprietary synthesis methods for commercial this compound are not publicly available, the general principles of synthesizing isotopically labeled fatty acids involve multi-step organic synthesis. A common strategy involves the use of ¹³C-labeled precursors in a controlled chemical reaction sequence.

For instance, the synthesis of a singly labeled fatty acid like [1-¹³C]oleic acid could involve the use of a ¹³C-labeled cyanide (K¹³CN) or carbon dioxide (¹³CO₂) as the source of the labeled carboxyl group, introduced early in the synthetic route of an oleic acid precursor. Uniformly labeled [U-¹³C₁₈]oleic acid requires starting materials where the entire carbon backbone is derived from a ¹³C source, such as uniformly labeled glucose, which is then used by microorganisms or in enzymatic reactions to produce the labeled fatty acid.

Purification is a critical step to ensure high chemical and isotopic purity. A general workflow for purification is as follows:

-

Initial Extraction: Following the synthesis reaction, the labeled oleic acid is extracted from the reaction mixture using an organic solvent.

-

Saponification: The extracted lipid is often saponified using a base like potassium hydroxide (B78521) (KOH) to form the potassium salt, which can aid in purification.

-

Chromatography: The primary method for purifying the labeled fatty acid is column chromatography. Silicic acid column chromatography is frequently employed to separate the desired labeled fatty acid from unlabeled precursors and reaction byproducts.[1]

-

Purity Assessment: The purity of the final product is assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Mass spectrometry is used to confirm the isotopic enrichment.

Analysis of Isotopic Enrichment by Mass Spectrometry

The quantification of isotopic enrichment of oleic acid and its metabolites in biological samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissue) using a solvent system such as chloroform:methanol.

-

Saponification and Derivatization: The extracted lipids are saponified to release the free fatty acids. The fatty acids are then derivatized to make them volatile for GC analysis. A common derivatization agent is pentafluorobenzyl bromide (PFBBr).[2]

-

GC Separation: The derivatized fatty acids are separated on a gas chromatograph equipped with a suitable capillary column.

-

MS Detection: The mass spectrometer is operated in negative chemical ionization (NCI) mode, which is highly sensitive for PFB derivatives.[2] The instrument is set to monitor the molecular ions of both the unlabeled ([¹²C₁₈]oleic acid) and the ¹³C-labeled oleic acid.

-

Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the ¹³C-labeled and unlabeled oleic acid.

LC-MS/MS Analysis Protocol:

-

Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the biological sample.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is often used to specifically detect and quantify the precursor and product ions of both unlabeled and ¹³C-labeled oleic acid.[3]

-

Data Analysis: The concentration of the ¹³C-labeled oleic acid is determined from the peak area ratio of the analyte to a heavy-labeled internal standard.[3]

Visualizing Metabolic Pathways and Experimental Workflows

The use of ¹³C-labeled oleic acid allows for the tracing of its metabolic fate. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of oleic acid and a typical experimental workflow for a tracer study.

Caption: Metabolic fate of ¹³C-labeled oleic acid.

Caption: Experimental workflow for a ¹³C-oleic acid tracer study.

Conclusion

This compound is an indispensable tool for researchers investigating lipid metabolism and the effects of therapeutic interventions. The selection of an appropriate isotopically labeled standard, coupled with robust and well-validated experimental protocols, is paramount for generating accurate and reproducible data. This guide provides a foundational understanding of the key technical aspects to consider when employing this compound in research, from understanding its purity to implementing analytical methodologies and interpreting its metabolic journey.

References

An In-depth Technical Guide to Metabolic Pathway Tracing with Oleic Acid-13C Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using carbon-13 (¹³C) has emerged as a powerful technique to unravel the complexities of metabolic pathways and quantify cellular metabolic fluxes. By introducing a ¹³C-labeled substrate, such as Oleic acid-13C potassium, researchers can track the journey of carbon atoms through various biochemical reactions. This methodology, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic snapshot of cellular metabolism. This guide offers a comprehensive overview of the principles, experimental protocols, and data interpretation for using this compound in metabolic pathway tracing, with a focus on applications in research and drug development.

Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, plays a central role in energy storage, membrane structure, and signaling. Tracing its metabolic fate provides critical insights into lipid metabolism and its dysregulation in diseases such as cancer, metabolic syndrome, and cardiovascular disease. The potassium salt of oleic acid is often used in these studies to enhance its solubility in aqueous culture media, ensuring efficient delivery to cells.[1][2]

Core Principles of ¹³C-Oleic Acid Tracing

The fundamental principle of ¹³C tracer analysis involves the introduction of a ¹³C-labeled substrate into a biological system and subsequently measuring the incorporation of the ¹³C isotope into downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites are then analyzed to infer the activity of metabolic pathways.

When cells are supplied with this compound, the labeled oleic acid is taken up and activated to its coenzyme A (CoA) derivative, oleoyl-CoA. From this central point, it can enter several metabolic pathways:

-

Beta-oxidation: Oleoyl-CoA can be broken down in the mitochondria and peroxisomes to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4]

-

Incorporation into Complex Lipids: The labeled oleoyl-CoA can be esterified into various classes of lipids, including triglycerides (for energy storage), phospholipids (B1166683) (for membrane synthesis), and cholesteryl esters.[5]

-

Elongation and Desaturation: Oleoyl-CoA can be further metabolized by elongase and desaturase enzymes to produce other fatty acids.

By measuring the mass isotopomer distribution (MID) of these downstream metabolites, researchers can quantify the flux through these respective pathways.

Experimental Protocols

A successful ¹³C tracing experiment with this compound requires meticulous planning and execution. The general workflow is outlined below.

Protocol 1: In Vitro Cell Culture Labeling with Oleic Acid-¹³C Potassium

This protocol details the steps for tracing the metabolism of ¹³C-labeled oleic acid in cultured mammalian cells.

1. Preparation of ¹³C-Oleic Acid:BSA Complex Stock Solution:

-

Rationale: Fatty acids are poorly soluble in aqueous media and are typically bound to bovine serum albumin (BSA) for delivery to cells in culture. The potassium salt of oleic acid aids in its initial dissolution.[5]

-

Materials:

-

Oleic acid-¹³C potassium salt

-

Fatty acid-free BSA

-

Serum-free cell culture medium

-

-

Procedure:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

-

Prepare a stock solution of Oleic acid-¹³C potassium in ethanol (e.g., 100 mM).

-

Slowly add the Oleic acid-¹³C stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., a 6:1 molar ratio of oleic acid to BSA).[6]

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the complex solution before use.

-

2. Cell Seeding and Labeling:

-

Procedure:

-

Seed cells in culture plates at a density that will result in approximately 80% confluence at the time of harvesting.

-

Allow cells to attach and grow overnight.

-

Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the prepared serum-free medium containing the Oleic acid-¹³C:BSA complex to the cells.

-

Incubate the cells at 37°C for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to trace the metabolic fate over time.

-

3. Metabolite Extraction:

-

Procedure:

-

To stop the labeling experiment, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS to remove any unbound labeled fatty acids.

-

For total lipid extraction, add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol (B129727) directly to the culture wells to lyse the cells and solubilize lipids.[6]

-

Scrape the cells and collect the lysate into a glass tube.

-

Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[6]

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) and transfer it to a new glass tube.[6]

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

-

4. Sample Preparation for Mass Spectrometry (LC-MS):

-

Saponification (for total fatty acid analysis):

-

Re-dissolve the dried lipid extract in a solution of methanol and potassium hydroxide (B78521) (KOH).

-

Heat the samples at 80°C for 1 hour to hydrolyze the ester bonds, releasing the fatty acids.

-

Cool the samples and acidify with formic acid.

-

Extract the free fatty acids with hexane (B92381).

-

Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for LC-MS injection.

-

-

Direct Infusion or Liquid Chromatography (for lipidomics):

-

For the analysis of intact lipids, the dried lipid extract can be reconstituted in an appropriate solvent and directly infused into the mass spectrometer or separated by liquid chromatography prior to MS analysis.

-

5. Mass Spectrometry Analysis and Data Interpretation:

-

The prepared samples are analyzed by high-resolution mass spectrometry to determine the mass isotopomer distribution of oleic acid and its downstream metabolites.

-

The data is corrected for the natural abundance of ¹³C.

-

The fractional contribution of the ¹³C-label to each metabolite pool is calculated to determine the relative activity of the metabolic pathways.

Data Presentation

The quantitative data obtained from ¹³C-oleic acid tracing experiments can be summarized in tables for clear comparison across different cell lines, experimental conditions, or time points.

| Cell Line | Treatment | Time (hours) | ¹³C-Oleic Acid Uptake (nmol/mg protein) | Incorporation into Triglycerides (%) | Incorporation into Phospholipids (%) | β-oxidation Rate (nmol/h/mg protein) |

| MCF-7 | Control | 4 | 150 ± 12 | 65 ± 5 | 25 ± 3 | 10 ± 1.5 |

| MCF-7 | Drug X | 4 | 95 ± 10 | 40 ± 4 | 45 ± 4 | 15 ± 2.0 |

| MDA-MB-231 | Control | 4 | 210 ± 18 | 75 ± 6 | 18 ± 2 | 12 ± 1.8 |

| MDA-MB-231 | Drug X | 4 | 180 ± 15 | 60 ± 5 | 28 ± 3 | 18 ± 2.5 |

| HEK293 | Control | 8 | 120 ± 9 | 55 ± 4 | 35 ± 3 | 8 ± 1.2 |

| HEK293 | Drug Y | 8 | 140 ± 11 | 65 ± 5 | 25 ± 2 | 6 ± 1.0 |

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding and communicating the experimental design and results.

References

- 1. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Understanding Lipid Metabolism with Oleic acid-13C potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of potassium oleate-¹³C (Oleic acid-13C potassium) in the study of lipid metabolism. This stable isotope-labeled fatty acid serves as a powerful tracer to elucidate the intricate pathways of fatty acid uptake, storage, and utilization. Its use in conjunction with mass spectrometry allows for precise quantification of metabolic fluxes, offering critical insights for researchers in academia and professionals in drug development.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing ¹³C-labeled oleic acid to investigate lipid metabolism. These values provide a reference for designing and interpreting experiments.

Table 1: In Vivo Administration of Oleic acid-¹³C in Murine Models

| Parameter | Route of Administration | Vehicle | Dosage | Species/Strain | Key Findings | Reference |

| Tracer Dose | Oral Gavage | Corn Oil | 150 mg/kg | C57BL/6 Mice | Tracing incorporation into triglycerides and cholesteryl esters. | [1] |

| Tracer Dose | Tail Vein Injection | Intralipid 20% | 10, 50, or 150 mg/kg | C57BL/6 Mice | Investigating dose-dependent labeling of triglycerides. | [2] |

| Tracer Dose | Tail Vein Injection | - | 50 mg/kg | C57BL/6 Mice | Assessing the effects of a microsomal triglyceride transfer protein (MTP) inhibitor. | [2] |

| Tracer Dose | Oral Gavage | 20% TPGS | 50 mg/kg | African Green Monkeys | Studying the effects of a DGAT1 inhibitor. | [2] |

Table 2: In Vitro Incubation with Labeled Fatty Acids

| Cell Type | Labeled Fatty Acid | Concentration | Incubation Time | Key Findings | Reference |

| Human Placental Explants | ¹³C-Oleic Acid | 300 µM | 3, 24, or 48 hours | ¹³C-OA was directed almost equally into phosphatidylcholine and triglyceride synthesis. |

Experimental Protocols

This section details standardized methodologies for conducting lipid metabolism studies using this compound.

In Vivo Studies in Murine Models

2.1.1. Preparation and Administration of this compound

-

Oral Gavage:

-

Dissolve the potassium salt of [¹³C₁₈] oleic acid in a suitable vehicle such as corn oil or 20% Tocophersolan (TPGS).[1][2]

-

Brief vortexing followed by sonication for approximately 10 minutes can aid in dissolution.[2]

-

Administer the solution to fasted mice (overnight, approximately 16 hours) via oral gavage at a volume of 10 ml/kg body weight.[2]

-

-

Intravenous (Tail Vein) Injection:

2.1.2. Sample Collection

-

Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4 hours) via tail nick or other appropriate methods.[2]

-

Process the blood to obtain plasma or serum and store at -80°C until analysis.

2.1.3. Lipid Extraction from Plasma/Serum

A common method for lipid extraction is the Bligh-Dyer method or variations thereof:

-

To a small volume of plasma (e.g., 10 µL), add a solution of methanol (B129727) containing internal standards.[1]

-

Add a larger volume of a non-polar solvent like pentanol (B124592) or a chloroform/methanol mixture.[1]

-

Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Centrifuge the samples to pellet insoluble material.[1]

-

Carefully collect the supernatant containing the lipid extract for analysis.

In Vitro Studies with Cultured Cells

2.2.1. Preparation of Labeled Media

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., 300 µM).

-

Ensure the final concentration of the solvent is non-toxic to the cells.

2.2.2. Cell Culture and Treatment

-

Plate cells at an appropriate density and allow them to adhere and grow.

-

Replace the standard culture medium with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 3, 24, or 48 hours).

2.2.3. Cell Lysis and Lipid Extraction

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled media.

-

Lyse the cells using a suitable lysis buffer.

-

Perform lipid extraction from the cell lysate using a method similar to that described for plasma/serum (Section 2.1.3).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS analysis.

-

Separate the lipid species using a suitable liquid chromatography method (e.g., reversed-phase chromatography).

-

Detect and quantify the abundance of ¹³C-labeled and unlabeled lipid species using a mass spectrometer.

-

The concentration of [¹³C₁₈] oleate-labeled lipids can be determined from the peak area ratio of the analyte to its corresponding internal standard.[1]

Calculation of Precursor Pool Labeling

The labeling of the precursor oleate (B1233923) pool can be estimated from the ratio of the M+2 to M+1 isotopomers of plasma triglycerides using the following equation:

p = 2(M₂/M₁)/[1 + 2(M₂/M₁)][2]

Where 'p' is the precursor labeling, M₁ is the abundance of the triglyceride isotopomer containing one ¹³C₁₈-oleate, and M₂ is the abundance of the isotopomer containing two ¹³C₁₈-oleates.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in oleic acid metabolism and a typical experimental workflow.

Caption: Experimental workflow for lipid metabolism studies.

Caption: Triglyceride synthesis pathway with ¹³C-Oleic acid.

Caption: Fatty acid β-oxidation of ¹³C-Oleoyl-CoA.

Caption: Regulation of lipid metabolism by key transcription factors.

References

Probing Lipid Metabolism: A Technical Guide to Preliminary Studies with Oleic Acid-13C Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Oleic acid-13C potassium, a stable isotope-labeled tracer, in the preliminary investigation of lipid metabolism. The use of such tracers is pivotal for elucidating the synthesis, disposition, and utilization of lipids in vivo, offering critical insights for therapeutic research and drug development. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes metabolic pathways and experimental workflows.

Introduction to this compound in Metabolic Research

This compound is a non-radioactive, stable isotope-labeled form of oleic acid.[1][2][3] Its primary application lies in its use as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] By introducing 13C-labeled oleic acid into a biological system, researchers can track its incorporation into various lipid species, such as triglycerides, cholesteryl esters, and phospholipids, providing a dynamic view of lipid metabolism.[4][5][6] This approach is invaluable for assessing the pharmacological effects of interventions on lipid assembly and disposition.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 13C-labeled oleic acid to investigate lipid metabolism.

Table 1: Intravenous Administration of [¹³C₁₈] Oleic Acid Potassium Salt in Mice [4]

| Dose (mg/kg) | Tracer Form | Vehicle | Species | Key Findings |

| 10, 50, 150 | Potassium Salt | Intralipid 20 | Male C57BL/6 Mice | Dose-dependent increase in the labeling of precursor pools, enabling the study of lipid synthesis under varying tracer concentrations. |

| 50 | Potassium Salt | Intralipid 20 | Male C57BL/6 Mice | Used to assess the effect of a microsomal triglyceride transfer protein (MTP) inhibitor on lipid assembly. |

Table 2: Oral Administration of [¹³C₁₈] Oleic Acid [4]

| Total Dose (mg/kg) | Tracer Form | Vehicle | Species | Sampling Times (hours) |

| 480 | Free Acid | Aqueous vehicles (TPGS, heavy cream), Olive Oil | Male C57BL/6 Mice | 0, 1, 2, 3, 4 |

Table 3: Metabolic Fate of ¹³C-Oleic Acid in Term Human Placental Explants [7]

| Lipid Class | Percentage of ¹³C-OA-labeled lipids |

| Phosphatidylcholines (PC) | 45% |

| Triacylglycerols (TAG) | 53% |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of tracer studies. The following sections outline key experimental protocols for in vivo and in vitro studies using this compound.

In Vivo Studies in Preclinical Models

1. Preparation of Dosing Solutions:

-

Intravenous Administration: Dissolve the potassium salt of [¹³C₁₈] oleic acid in a suitable vehicle such as Intralipid 20. This can be facilitated by brief vortexing followed by sonication for approximately 10 minutes.[4]

-

Oral Administration: Mix the free acid form of [¹³C₁₈] oleic acid directly with the chosen vehicle (e.g., olive oil, or an emulsion in aqueous vehicles like TPGS and heavy cream).[4]

2. Animal Handling and Dosing:

-

All animal procedures should be approved by an Institutional Animal Care and Use Committee.[4]

-

For studies investigating hepatic synthesis from a nonesterified fatty acid precursor, animals are typically fasted for a short period (e.g., 4 hours) before dosing.[4]

-

Administer the prepared tracer solution via the desired route (e.g., tail vein injection for intravenous studies or oral gavage).[4]

3. Blood Sampling and Plasma Preparation:

-

Collect blood samples at predetermined time points post-tracer administration (e.g., via tail nick).[4]

-

Process the blood samples to obtain plasma, which will be used for subsequent lipid analysis.[6]

4. Sample Analysis by LC-MS:

-

Mix a small volume of plasma (e.g., 10 μl) with a larger volume of methanol (B129727) containing heavy internal standards.[6]

-

Further dilute the mixture with pentanol (B124592) and centrifuge to pellet insoluble proteins.[6]

-

Analyze the supernatant using an ultra-performance liquid chromatography system interfaced with a mass spectrometer (e.g., triple quadrupole or quadrupole-time of flight).[6]

-

Utilize multiple reaction monitoring on a triple quadrupole mass spectrometer to trace the appearance of [¹³C₁₈] oleate (B1233923) in selected triglycerides and cholesteryl esters.[6]

-

Quantify the concentration of [¹³C₁₈] oleate-labeled lipids based on the peak area ratio of the analyte to its matched, heavy-labeled internal standard.[6]

In Vitro Studies with Human Placental Explants

1. Explant Culture and Treatment:

-

Culture human villous placental explants from uncomplicated term singleton pregnancies.[7]

-

Treat the explants with stable isotope-labeled oleic acid (¹³C-OA) for various durations (e.g., 3, 24, or 48 hours).[7]

2. Lipid Extraction and Analysis:

-

Following treatment, harvest the explants and conditioned media.

-

Quantify the stable isotope-labeled lipids synthesized by the placental explants from the labeled fatty acid, alongside endogenous unlabeled placental lipids, using liquid chromatography-mass spectrometry.[7]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involved in studies using this compound.

Caption: In vivo metabolic fate of administered ¹³C-labeled oleic acid.

Caption: General experimental workflow for in vivo tracer studies.

While direct signaling pathway studies involving this compound are not extensively detailed in the preliminary search, it is known that oleic acid can influence various signaling cascades. For instance, oleic acid has been shown to induce lung injury through the activation of the ERK1/2 pathway and can act as a Na+/K+ ATPase inhibitor.[8] Furthermore, in pancreatic β-cells, free fatty acids can activate G-protein-coupled receptors like GPR40, leading to downstream signaling events.[9] Future studies could leverage this compound to trace the metabolic fate of oleic acid in cells where these signaling pathways are being investigated.

Conclusion

This compound is a powerful tool for researchers in the field of lipid metabolism. Its use in stable isotope tracer studies provides a detailed and dynamic understanding of lipid synthesis, transport, and storage. The methodologies and data presented in this guide serve as a foundational resource for designing and interpreting preliminary studies aimed at understanding the role of oleic acid in health and disease, as well as for evaluating the impact of novel therapeutic agents on lipid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

Methodological & Application

Application Notes: In Vivo Administration of Oleic Acid-¹³C Potassium for Metabolic Tracing

Introduction

Stable isotope tracers are powerful tools for elucidating the in vivo dynamics of metabolic pathways, offering a non-radioactive method to track the fate of specific molecules. Oleic acid (C18:1), a ubiquitous monounsaturated fatty acid, plays a central role in energy storage, membrane structure, and cellular signaling. The administration of uniformly ¹³C-labeled oleic acid ([¹³C₁₈]Oleic Acid), often as its potassium salt for improved solubility, coupled with mass spectrometry, enables researchers to quantitatively trace its absorption, distribution, and incorporation into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[1][2] This approach provides valuable insights into lipid metabolism and the effects of therapeutic interventions.[1][3]

Principle of the Method

Following administration, [¹³C₁₈]Oleic acid enters the body's fatty acid pool, where it is activated to [¹³C₁₈]oleoyl-CoA. This labeled acyl-CoA can then be esterified into various lipid species or undergo β-oxidation for energy production. By collecting biological samples (e.g., plasma, tissues) at various time points and analyzing them via liquid chromatography-mass spectrometry (LC-MS), the incorporation of the ¹³C label into different lipid molecules can be detected and quantified.[1][4] This allows for the determination of synthesis rates and turnover of key lipid classes, providing a dynamic view of lipid metabolism.[2][5]

Applications

-

Pharmacodynamic Studies: Assessing the in vivo efficacy of drugs targeting lipid metabolism, such as inhibitors of microsomal triglyceride transfer protein (MTP) or diacylglycerol acyltransferase 1 (DGAT1).[1][3]

-

Nutritional Research: Investigating the impact of different dietary fats and vehicles on the absorption and metabolism of oleic acid.[1]

-

Disease Modeling: Studying dyslipidemia and altered fatty acid metabolism in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2]

-

Physiological Studies: Quantifying the synthesis and turnover rates of plasma triglycerides and other complex lipids under various physiological conditions.[2][5]

Experimental Protocols

Herein are detailed protocols for the preparation and in vivo administration of [¹³C₁₈]Oleic acid potassium salt via intravenous injection and oral gavage in a murine model.

Protocol 1: Intravenous (IV) Tail Vein Injection

This protocol is suitable for studying hepatic lipid synthesis and metabolism from a non-esterified fatty acid precursor pool.

Materials:

-

[¹³C₁₈]Oleic acid, potassium salt (e.g., Cambridge Isotope Laboratories, CLM-8856)

-

20% Intralipid emulsion (Sigma-Aldrich)

-

Sterile saline solution

-

Vortex mixer and sonicator

-

Insulin syringes with appropriate gauge needles (e.g., 28-30G)

-

Animal restraint device

Procedure:

-

Animal Preparation: Use male C57BL/6 mice (18-22 g body weight). For studies of hepatic synthesis, pseudo-fast the animals for 4 hours prior to isotope administration by removing food at the beginning of the light cycle.[1]

-

Dosing Solution Preparation:

-

On the day of the study, prepare the dosing solution by dissolving the desired amount of [¹³C₁₈]Oleic acid potassium salt in 20% Intralipid.[1]

-

A typical dose ranges from 10 to 150 mg/kg body weight.[1]

-

Facilitate dissolution by brief vortexing followed by sonication for approximately 10 minutes.[1]

-

The final dosing volume should be 10 ml/kg of body weight.[1]

-

-

Administration:

-

Properly restrain the mouse to visualize the lateral tail vein.

-

Administer the prepared dosing solution via a single bolus injection into the tail vein.

-

-

Sample Collection:

-

Collect blood samples (e.g., 20-30 µL) via tail nick at baseline (pre-dose) and at specified time points post-administration (e.g., 15, 30, 60, 120 minutes).[1]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood by centrifugation (1,500 x g) to separate plasma.

-

Store plasma samples at -80°C until LC-MS analysis.[1]

-

Protocol 2: Oral Gavage Administration

This protocol is designed to investigate intestinal lipid absorption and assembly into chylomicrons.

Materials:

-

[¹³C₁₈]Oleic acid, free acid form

-

Vehicle (e.g., corn oil, olive oil, or 20% Vitamin E TPGS)[1]

-

Appropriately sized ball-tipped gavage needles (e.g., 20-22G for adult mice).[6]

-

Syringes

Procedure:

-

Animal Preparation: Fast mice overnight (approximately 16 hours) to ensure an empty stomach for consistent absorption.[1]

-

Dosing Solution Preparation:

-

Prepare the dosing formulation by directly mixing the free acid form of [¹³C₁₈]Oleic acid with the chosen vehicle.[1]

-

A typical dose for absorption studies can be 150 mg/kg or 480 mg/kg body weight.[1]

-

Ensure the mixture is homogenous. Formulations in aqueous vehicles like TPGS will appear as emulsions.[1]

-

-

Administration:

-

Securely restrain the mouse.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

-

Sample Collection:

-

Collect blood via tail nick at baseline (0 hours) and at various time points post-gavage (e.g., 0.5, 1, 2, and 4 hours).[1]

-

Process and store plasma samples as described in the IV protocol.

-

Data Presentation

The following tables summarize typical experimental parameters for the in vivo administration of [¹³C₁₈]Oleic acid in mice, as derived from literature.

Table 1: Summary of Intravenous Administration Parameters

| Parameter | Value | Reference |

| Animal Model | Male C57BL/6 Mice | [1] |

| Body Weight | 18 - 22 g | [1] |

| Fasting | 4 hours (pseudo-fast) | [1] |

| Tracer Form | [¹³C₁₈]Oleic Acid, Potassium Salt | [1] |

| Vehicle | 20% Intralipid | [1] |

| Dosage Range | 10, 50, 150 mg/kg | [1] |

| Dosing Volume | 10 ml/kg | [1] |

| Blood Collection | Tail Nick | [1] |

| Time Points | 15, 30, 60, 120 min | [1] |

Table 2: Summary of Oral Gavage Administration Parameters

| Parameter | Value | Reference |

| Animal Model | Male C57BL/6 Mice | [1] |

| Body Weight | 18 - 22 g | [1] |

| Fasting | 16 hours (overnight) | [1] |

| Tracer Form | [¹³C₁₈]Oleic Acid, Free Acid | [1] |

| Vehicle Options | Corn Oil, Olive Oil, 20% TPGS | [1] |

| Dosage Range | 150, 480 mg/kg | [1] |

| Dosing Volume | 10 ml/kg | [1] |

| Blood Collection | Tail Nick | [1] |

| Time Points | 0, 0.5, 1, 2, 4 hours | [1] |

Visualizations

Experimental Workflow Diagram

References

- 1. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

Application Note: GC-MS Analysis of 13C-Oleic Acid for Metabolic Research

Introduction

Stable isotope labeling with compounds such as 13C-oleic acid has become a powerful tool in metabolic research, enabling scientists to trace the fate of fatty acids in various biological systems. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for the quantitative analysis of 13C-labeled oleic acid and its metabolites. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of 13C-oleic acid from biological samples, targeting researchers, scientists, and drug development professionals.

The methodology described herein is designed to ensure accurate quantification and robust performance for tracking the incorporation and turnover of oleic acid in lipids and other metabolic pathways. Key aspects of this protocol include efficient sample preparation, optimized derivatization to enhance volatility and ionization, and specific GC-MS parameters for selective monitoring of 13C-labeled analytes.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 13C-oleic acid is depicted below. This process involves sample preparation, including lipid extraction and hydrolysis, followed by derivatization of the resulting free fatty acids. The derivatized samples are then analyzed by GC-MS, and the data is processed for quantification.

Caption: Experimental workflow for 13C-oleic acid analysis.

Protocols

Materials and Reagents

-

13C-Oleic Acid (U-13C18, 98%)

-

Internal Standard (e.g., Heptadecanoic acid or D2-Oleic acid)

-

Chloroform, Methanol (B129727), Iso-octane (HPLC grade)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Derivatization Reagent:

-

For Fatty Acid Methyl Esters (FAMEs): Boron trifluoride in methanol (14% BF3/MeOH) or Methanolic HCl.

-

For Trimethylsilyl (TMS) Esters: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

For Pentafluorobenzyl (PFB) Esters: Pentafluorobenzyl bromide (PFBBr) and N,N-diisopropylethylamine (DIPEA).

-

-

Anhydrous Sodium Sulfate (B86663)

-

Nitrogen Gas (high purity)

Sample Preparation: Lipid Extraction and Hydrolysis

-

Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates).

-

Internal Standard Addition: To a known amount of sample, add a known amount of internal standard (e.g., heptadecanoic acid).

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex thoroughly for 15 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

-

Saponification (Hydrolysis):

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

-

Incubate at 80°C for 1 hour to hydrolyze the esterified fatty acids.

-

Cool the sample to room temperature.

-

-

Acidification and Extraction of Free Fatty Acids:

-

Add 1 mL of deionized water and acidify the mixture to pH < 2 with 6 M HCl.

-

Add 2 mL of iso-octane and vortex for 5 minutes.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper iso-octane layer containing the free fatty acids to a new tube.

-

Repeat the extraction with another 2 mL of iso-octane and combine the organic phases.

-

-

Drying: Pass the combined organic phase through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization Protocol

To enhance volatility for GC analysis, the carboxyl group of the fatty acids must be derivatized.[1][2] Two common methods are the formation of Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) esters.

Option 1: Fatty Acid Methyl Ester (FAME) Derivatization

-

To the dried free fatty acids, add 1 mL of 14% BF3/methanol.

-

Incubate at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of deionized water and 2 mL of hexane (B92381).

-

Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Option 2: Trimethylsilyl (TMS) Ester Derivatization

-

To the dried free fatty acids, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Incubate at 70°C for 1 hour.[1]

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Selected Ion Monitoring (SIM) Parameters for 13C-Oleic Acid (as FAME)

| Analyte | Retention Time (approx.) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |

| Unlabeled Oleic Acid Methyl Ester (12C-OAME) | ~18.5 min | 296 | 264, 55 |

| 13C-Oleic Acid Methyl Ester (13C-OAME) | ~18.5 min | 314 | 282, 55 |

| Heptadecanoic Acid Methyl Ester (Internal Standard) | ~17.2 min | 284 | 255, 74 |

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations of 13C-oleic acid and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.

Isotopic Enrichment Calculation

The molar percent excess (MPE) of 13C-oleic acid can be calculated using the following formula:

MPE = [ (Area13C-Oleic Acid) / (Area13C-Oleic Acid + Area12C-Oleic Acid) ] x 100

Metabolic Pathway of Oleic Acid

13C-Oleic acid, once taken up by cells, is activated to Oleoyl-CoA. From there, it can be incorporated into various lipid classes or undergo β-oxidation for energy production.[3] The diagram below illustrates these key metabolic fates.

Caption: Metabolic fate of 13C-Oleic Acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 13C-oleic acid in biological samples using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted to various research needs. The ability to accurately trace the metabolic fate of oleic acid offers significant advantages for studies in metabolic diseases, drug development, and nutritional science.

References

Application Notes and Protocols for the Analysis of Oleic acid-13C potassium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, serving as tracers to elucidate biochemical pathways and as internal standards for precise quantification.[1][2] Oleic acid-13C potassium salt, a labeled form of the abundant monounsaturated fatty acid, is frequently utilized in studies investigating lipid metabolism, including triglyceride synthesis, fatty acid oxidation, and the dynamics of lipid assembly.[3][4] Its incorporation into complex lipids like triglycerides, phospholipids, and cholesteryl esters allows for the detailed tracking of their synthesis, disposition, and utilization in vivo.[3]

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound salt in biological matrices, primarily focusing on plasma. Methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering flexibility based on the specific research question and available instrumentation.

Quantitative Data Summary

The analysis of fatty acids in biological samples yields quantitative data that is crucial for understanding metabolic status. The following table summarizes the typical concentration ranges of oleic acid and other major fatty acids in human plasma, providing a reference for expected physiological levels.

| Fatty Acid | Concentration Range (in human plasma) |

| Palmitic acid (16:0) | 0.3 to 4.1 mmol/L |

| Stearic acid (18:0) | 0.1 to 1.0 mmol/L |

| Oleic acid (18:1n-9) | 0.03 to 3.2 mmol/L |

| Linoleic acid (18:2n-6) | 0.2 to 5.0 mmol/L |

| α-Linolenic acid (18:3n-3) | 12.0 to 186.9 µmol/L |

| Docosahexaenoic acid (DHA, 22:6n-3) | 7.2 to 237.5 µmol/L |

Data sourced from a study on healthy young Canadian adults.[5][6][7]

Signaling Pathways Involving Oleic Acid

Oleic acid is not only a key metabolite but also a signaling molecule that can influence various cellular pathways. Understanding these pathways is crucial for interpreting data from tracer studies.

Experimental Workflows and Protocols

The choice between LC-MS/MS and GC-MS for the analysis of Oleic acid-13C depends on whether the total fatty acid profile (after hydrolysis and derivatization) or the intact labeled oleic acid is of interest.

Protocol 1: Total Lipid Extraction from Plasma (Folch Method)

This protocol is a foundational step for both LC-MS/MS and GC-MS analyses.

Materials:

-

Plasma sample

-

Chloroform (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.9% NaCl solution (or ultrapure water)

-

Conical glass tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a glass tube, add 100 µL of plasma.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.[12][13]

-

Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.[12]

-

Vortex for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the layers.[12][13]

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

-

Dry the extracted lipid under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for direct analysis by LC-MS/MS (after reconstitution) or for further processing (hydrolysis and derivatization) for GC-MS analysis.

Protocol 2: Analysis by LC-MS/MS

This method is suitable for the direct quantification of underivatized 13C-oleic acid.

Sample Preparation:

-

Reconstitute the dried lipid extract from Protocol 1 in an appropriate solvent, such as 100 µL of isopropanol (B130326) or a methanol/toluene (9:1, v/v) mixture.[14]

LC-MS/MS Parameters:

-

LC Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the lipids, and then return to initial conditions for equilibration. A total run time of 15 minutes is often sufficient.[13]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions for Oleic Acid-13C18: The exact mass of fully labeled 18-carbon oleic acid (13C18H34O2) is approximately 300.3 g/mol . The deprotonated molecule [M-H]- would be the precursor ion.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Unlabeled Oleic Acid | 281.2 | 281.2 (pseudo-MRM) or fragments | ~10-20 |

| Oleic Acid-13C18 | 299.3 | 299.3 (pseudo-MRM) or fragments | ~10-20 |

Note: The optimal collision energy should be determined empirically on the specific instrument used. A pseudo-MRM transition (monitoring the precursor ion as the product ion) can be used for quantification if fragmentation is poor.[15]

Protocol 3: Analysis by GC-MS after Derivatization

This approach is used to analyze the total fatty acid profile, including the incorporated 13C-oleic acid, after hydrolysis of complex lipids.

A. Hydrolysis (Saponification):

-

To the dried lipid extract from Protocol 1, add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 100°C for 5-10 minutes to hydrolyze the ester linkages.

-

After cooling, add 2 mL of water and acidify with HCl to protonate the fatty acids.

-

Extract the free fatty acids with hexane (B92381) (2 x 2 mL).

-

Combine the hexane layers and evaporate to dryness under nitrogen.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol: This is a common and effective method for preparing FAMEs.[4][8]

Materials:

-

Dried fatty acid sample

-

12-14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Add 2 mL of 12-14% BF3-methanol to the dried fatty acid sample.[3][4]

-

Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is 80°C for 1 hour.[3]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1-2 mL of hexane.[4]

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

C. Derivatization by Silylation using BSTFA: An alternative to FAMEs is the formation of trimethylsilyl (B98337) (TMS) esters.

Materials:

-

Dried fatty acid sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Aprotic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the dried fatty acid sample in ~100 µL of an aprotic solvent in a GC vial.

-

Add 25-50 µL of BSTFA with 1% TMCS and 25 µL of pyridine.[3][9][12]

-

Cap the vial tightly and heat at 60°C for 60 minutes.[3][12]

-

Cool to room temperature before GC-MS analysis.

GC-MS Parameters:

-

GC Column: A polar capillary column, such as a DB-FATWAX UI or SupelcoSP2330, is suitable for FAME analysis.[10][11]

-

Injector Temperature: 220-250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to separate the FAMEs (e.g., to 170°C at 11°C/min, then a slower ramp to 175°C, followed by a faster ramp to 220°C).[10]

-

Carrier Gas: Helium.

-

MS Analysis: Selected Ion Monitoring (SIM) mode is used for quantification.

Selected Ions for Monitoring 13C-Oleic Acid Methyl Ester: For FAMEs, characteristic fragment ions are monitored. The molecular ion of unlabeled oleic acid methyl ester is m/z 296.4. For fully labeled 13C18-oleic acid methyl ester, the molecular ion would be at m/z 315.4.

| Analyte | Monitored Ions (m/z) |

| Unlabeled Oleic Acid Methyl Ester | 296 (Molecular Ion), 264 ([M-32]), 74, 87 |

| 13C18-Oleic Acid Methyl Ester | 315 (Molecular Ion), 283 ([M-32]) |

Note: The specific ions and their relative abundances should be confirmed by analyzing a standard of 13C-oleic acid methyl ester. The ion at m/z 74 is a characteristic fragment for many saturated FAMEs, while m/z 87 is also common. For polyunsaturated FAMEs, ions like m/z 79 and 81 are often monitored.[2][16]

Conclusion

The methodologies presented here provide a comprehensive guide for the sample preparation and analysis of this compound salt in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific research goals, with LC-MS/MS being ideal for analyzing the intact tracer and GC-MS providing detailed information on the fatty acid profile after hydrolysis. Careful adherence to these protocols will enable researchers to obtain high-quality, reproducible data for their metabolic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Oleic Acid-¹³C Potassium in Fatty Acid Oxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and fluxes without the safety concerns associated with radioisotopes. Oleic acid-¹³C potassium, a stable isotope-labeled version of the common monounsaturated fatty acid, serves as a powerful tracer for studying fatty acid oxidation (FAO). By tracking the incorporation of the ¹³C label into downstream metabolites, such as ¹³CO₂, researchers can quantitatively assess the rate of oleic acid oxidation both in vivo and in vitro. These studies are critical for understanding the pathophysiology of metabolic diseases like obesity, type 2 diabetes, and cardiovascular disease, and for the development of novel therapeutic interventions.

Principle of the Assay

The fundamental principle behind using Oleic acid-¹³C potassium to study fatty acid oxidation lies in tracing the fate of the ¹³C atoms. When ¹³C-labeled oleic acid is taken up by cells, it undergoes β-oxidation in the mitochondria, a process that sequentially cleaves two-carbon units from the fatty acid chain to produce acetyl-CoA. The ¹³C-labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where the ¹³C atoms are released as ¹³CO₂. The rate of ¹³CO₂ production is directly proportional to the rate of oleic acid oxidation.

Data Presentation

Table 1: Comparative Oxidation Rates of Different Fatty Acids (In Vivo)

| Fatty Acid | Cumulative Oxidation (% of dose at 9 hours) | Species | Reference |

| [¹³C]Oleic Acid | 20 ± 4% | Human | [1] |

| [¹³C]Stearic Acid | Significantly lower than oleic acid | Human | [2] |

| [¹³C]Linoleic Acid | 12 ± 4% | Human | [1] |

| [¹³C]α-Linolenic Acid | 19 ± 3% | Human | [1] |

| [¹³C]Elaidic Acid | 19 ± 1% | Human | [1] |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Oleic Acid Oxidation Data

| Parameter | Value | Conditions | Species | Reference |

| Cumulative ¹³CO₂ Excretion | ~34% lower for stearic acid compared to oleic acid | Postprandial, over 48 hours | Human | [2] |

| Peak ¹³CO₂ Excretion Time | ~5 hours | Postprandial | Human | [2] |

Experimental Protocols

Protocol 1: In Vivo Measurement of Oleic Acid Oxidation via ¹³CO₂ Breath Test

This protocol describes the measurement of whole-body oleic acid oxidation in human subjects by analyzing the enrichment of ¹³CO₂ in expired breath.

Materials:

-

Oleic acid-¹³C potassium

-

Carrier oil (e.g., corn oil or olive oil)

-

Test meal (liquid or solid)

-

Breath collection bags (e.g., Tedlar® bags) or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study. A baseline breath sample is collected to determine the natural abundance of ¹³CO₂.

-

Tracer Administration:

-

Dissolve a known amount of Oleic acid-¹³C potassium in a carrier oil. The exact dose will depend on the specific study design and analytical sensitivity.

-

Incorporate the tracer-oil mixture into a standardized test meal.

-

The subject consumes the test meal within a specified timeframe (e.g., 10-15 minutes).

-

-

Breath Sample Collection:

-

Collect breath samples at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly) for up to 9 hours post-meal ingestion.[1]

-

To collect a sample, the subject should exhale fully into the collection bag or tube.

-

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using IRMS or GC-MS.

-

The enrichment of ¹³CO₂ is expressed as the delta over baseline (DOB) or as atom percent excess (APE).

-

-

Data Analysis:

-

The rate of ¹³CO₂ excretion is calculated at each time point.

-

The cumulative amount of ¹³C oxidized over the study period is determined by integrating the area under the ¹³CO₂ excretion rate curve.

-

Protocol 2: In Vitro Measurement of Oleic Acid Oxidation in Cultured Cells

This protocol outlines a method to quantify the oxidation of ¹³C-oleic acid in cultured cells by measuring the production of ¹³C-labeled metabolites.

Materials:

-

Oleic acid-¹³C potassium

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest (e.g., hepatocytes, myotubes)

-

Cell lysis buffer

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Preparation of ¹³C-Oleate-BSA Complex:

-

Dissolve Oleic acid-¹³C potassium in ethanol.

-

In a separate tube, dissolve fatty acid-free BSA in cell culture medium.

-

Slowly add the ethanolic ¹³C-oleate solution to the BSA solution while stirring to form the ¹³C-oleate-BSA complex. This improves the solubility and cellular uptake of the fatty acid.

-

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and grow to the desired confluency.

-